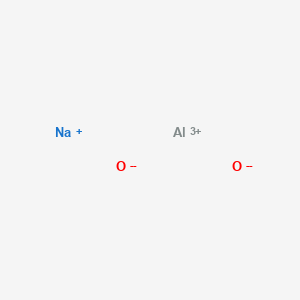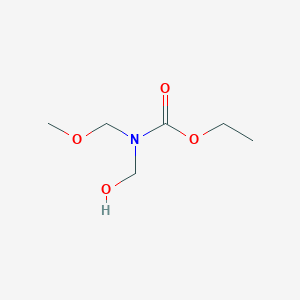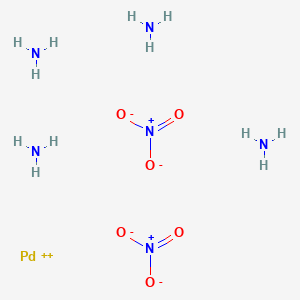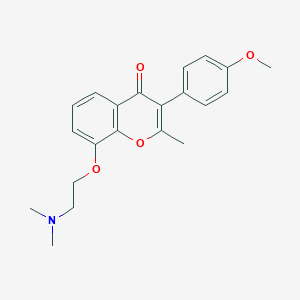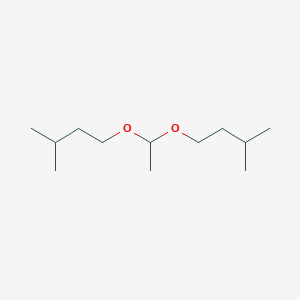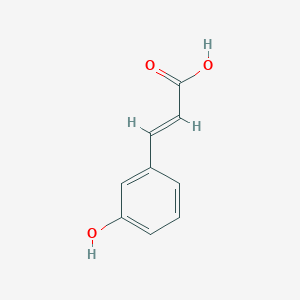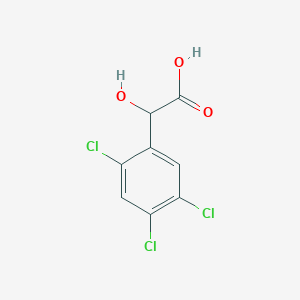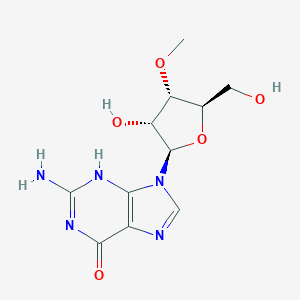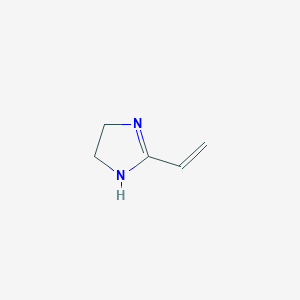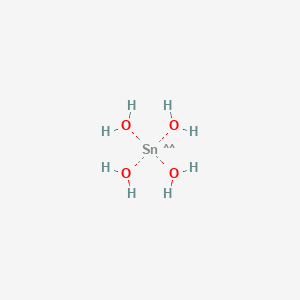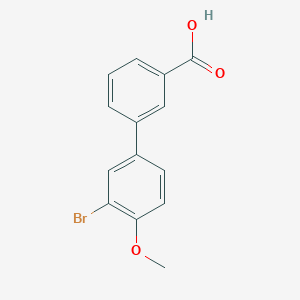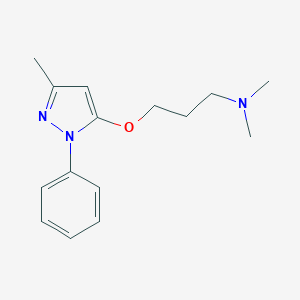
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole, commonly known as DMPA, is a synthetic compound that belongs to the class of pyrazole derivatives. DMPA is widely used in scientific research for its unique biochemical and physiological effects.
作用機序
DMPA exerts its pharmacological effects by binding to and inhibiting the activity of GPR18 and GPR55. GPR18 is expressed in various immune cells, including T cells, B cells, and monocytes, and plays a role in the regulation of immune function and inflammation. GPR55 is expressed in various tissues, including the brain, immune cells, and cancer cells, and has been implicated in the regulation of pain, inflammation, and cancer.
生化学的および生理学的効果
DMPA has been shown to modulate various biochemical and physiological processes, including immune function, inflammation, pain, and cancer. DMPA has been shown to inhibit cytokine production and T cell activation, suggesting that it may have therapeutic potential in the treatment of autoimmune diseases and inflammatory disorders. DMPA has also been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that it may have anticancer properties.
実験室実験の利点と制限
DMPA is a useful pharmacological tool for investigating the role of GPR18 and GPR55 in various physiological and pathological processes. DMPA is a selective antagonist of GPR18 and GPR55, which allows for the specific inhibition of these receptors without affecting other GPCRs. However, DMPA has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.
将来の方向性
There are several future directions for the use of DMPA in scientific research. One potential application is in the development of novel therapeutics for autoimmune diseases and inflammatory disorders. DMPA has been shown to inhibit cytokine production and T cell activation, suggesting that it may have therapeutic potential in these conditions. Another potential application is in the development of anticancer therapies. DMPA has been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that it may have potential as an anticancer agent. Finally, further research is needed to elucidate the precise mechanisms of action of DMPA and its potential interactions with other GPCRs.
合成法
DMPA can be synthesized by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-dimethylaminopropyl chloride in the presence of a base. The reaction yields DMPA as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
DMPA has been widely used in scientific research as a pharmacological tool to investigate the role of G protein-coupled receptors (GPCRs) in various physiological and pathological processes. DMPA is a selective antagonist of the G protein-coupled receptor 18 (GPR18), which has been implicated in the regulation of immune function, inflammation, and cancer. DMPA has also been used to study the role of GPR55, another GPCR that is involved in the regulation of pain, inflammation, and cancer.
特性
CAS番号 |
15083-53-1 |
|---|---|
製品名 |
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole |
分子式 |
C15H21N3O |
分子量 |
259.35 g/mol |
IUPAC名 |
N,N-dimethyl-3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C15H21N3O/c1-13-12-15(19-11-7-10-17(2)3)18(16-13)14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3 |
InChIキー |
BIWPDVUYEQYUMI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN(C)C)C2=CC=CC=C2 |
正規SMILES |
CC1=NN(C(=C1)OCCCN(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



